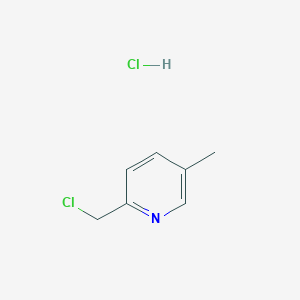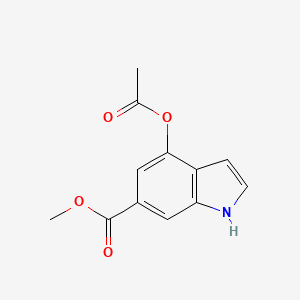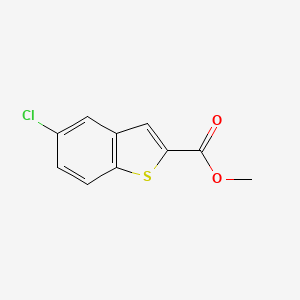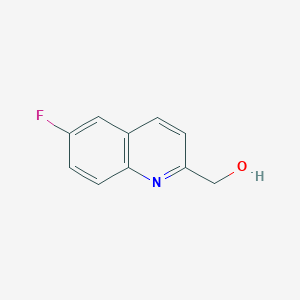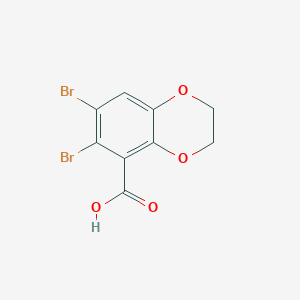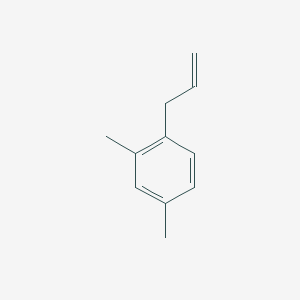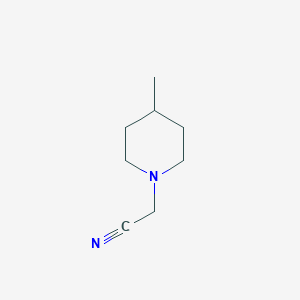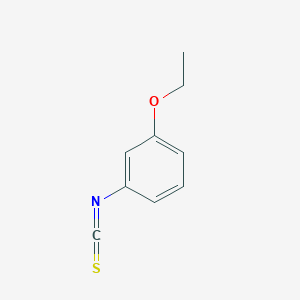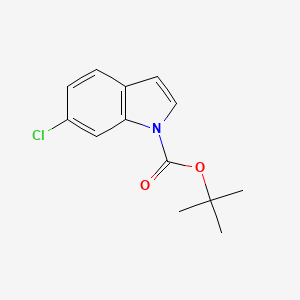
1-Boc-6-chloroindole
Vue d'ensemble
Description
1-Boc-6-chloroindole is a chemical compound with the molecular formula C13H14ClNO2 . It is also known as N-BOC protected 6-Chloroindole .
Molecular Structure Analysis
The molecular structure of 1-Boc-6-chloroindole consists of a benzene ring fused to a pyrrole ring, which is a characteristic of indole compounds . The molecular weight of this compound is 251.71 .Chemical Reactions Analysis
While specific chemical reactions involving 1-Boc-6-chloroindole are not available, indole derivatives are known to be involved in a variety of chemical reactions. For instance, they can act as strong enzyme inhibitors .Physical And Chemical Properties Analysis
1-Boc-6-chloroindole has a melting point of 85-87°C and a density of 1.19 . It should be stored in a sealed, dry environment at 2-8°C .Applications De Recherche Scientifique
-
Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : 1-Boc-6-chloroindole is used as a reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis.
- Method : The typical procedure involves the reaction of 1-Boc-6-chloroindole with an organoboron compound in the presence of a palladium catalyst and a base .
- Results : The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of complex organic compounds .
-
Synthesis of Hydroxyquinones
- Field : Medicinal Chemistry
- Application : 1-Boc-6-chloroindole is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones . Hydroxyquinones are important compounds in medicinal chemistry.
- Method : The synthesis involves the reaction of 1-Boc-6-chloroindole with a phenylidonium ylide in the presence of a palladium catalyst .
- Results : The result of this reaction is the formation of a hydroxyquinone, which can be used in the development of pharmaceuticals .
-
Synthesis of 1-Boc-6-chloroindole-2-boronic acid
- Field : Organic Chemistry
- Application : 1-Boc-6-chloroindole is used in the synthesis of 1-Boc-6-chloroindole-2-boronic acid . This compound is a useful reagent in Suzuki-Miyaura cross-coupling reactions and can be used to synthesize various biologically active compounds .
- Method : The synthesis of 1-Boc-6-chloroindole-2-boronic acid typically involves the reaction of 1-Boc-6-chloroindole with a boronating agent .
- Results : The product of this reaction is 1-Boc-6-chloroindole-2-boronic acid, which can be used in further synthetic transformations .
-
Synthesis of Liquid-like Poly(6-chloroindole)
- Field : Materials Science
- Application : 1-Boc-6-chloroindole is used in the synthesis of a liquid-like poly(6-chloroindole) (L-P6CIn) via a chemical oxidative polymerization . This material has potential applications in lightweight batteries, supercapacitors, anti-corrosion of metals, and organic lasers .
- Method : The synthesis involves the reaction of 1-Boc-6-chloroindole with an oxidant and a dopant agent in ethanol/water miscible solvents .
- Results : The result of this reaction is a well-dispersed core–shell nanoparticles of L-P6CIn, which is flowable at or near room temperature and is dissoluble in many solvents . It also exhibits a high electric conductivity and blue photoluminescence property .
-
Synthesis of 1-Boc-6-chloroindole-2-boronic acid
- Field : Organic Chemistry
- Application : 1-Boc-6-chloroindole is used in the synthesis of 1-Boc-6-chloroindole-2-boronic acid . This compound is a useful reagent in Suzuki-Miyaura cross-coupling reactions and can be used to synthesize various biologically active compounds .
- Method : The synthesis of 1-Boc-6-chloroindole-2-boronic acid typically involves the reaction of 1-Boc-6-chloroindole with a boronating agent .
- Results : The product of this reaction is 1-Boc-6-chloroindole-2-boronic acid, which can be used in further synthetic transformations .
-
Synthesis of Liquid-like Poly(6-chloroindole)
- Field : Materials Science
- Application : 1-Boc-6-chloroindole is used in the synthesis of a liquid-like poly(6-chloroindole) (L-P6CIn) via a chemical oxidative polymerization . This material has potential applications in lightweight batteries, supercapacitors, anti-corrosion of metals, and organic lasers .
- Method : The synthesis involves the reaction of 1-Boc-6-chloroindole with an oxidant and a dopant agent in ethanol/water miscible solvents .
- Results : The result of this reaction is a well-dispersed core–shell nanoparticles of L-P6CIn, which is flowable at or near room temperature and is dissoluble in many solvents . It also exhibits a high electric conductivity and blue photoluminescence property .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 6-chloroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXNCLFRKGJYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649565 | |
| Record name | tert-Butyl 6-chloro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-6-chloroindole | |
CAS RN |
323580-68-3 | |
| Record name | tert-Butyl 6-chloro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



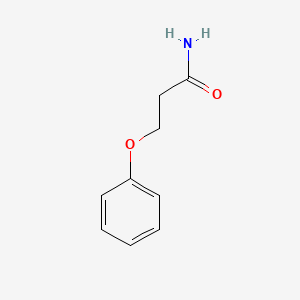
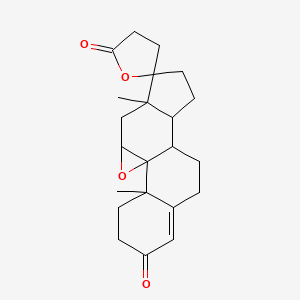
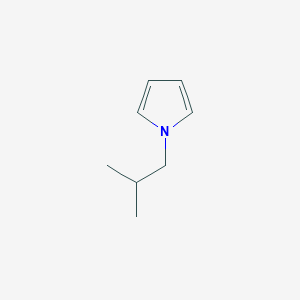
![2-Methylbenzo[d]oxazole-5-carboxylic acid](/img/structure/B1359678.png)
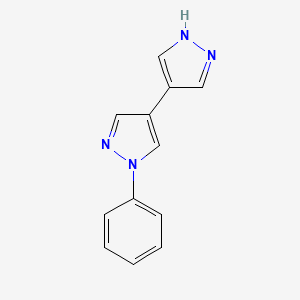
![6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1359683.png)
